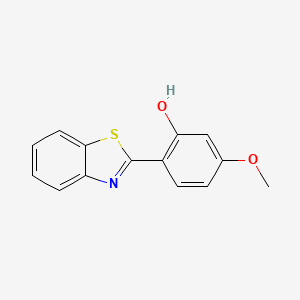

2-(2-Benzothiazolyl)-5-methoxyphenol

概要

説明

2-(2-Benzothiazolyl)-5-methoxyphenol is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzothiazolyl)-5-methoxyphenol typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of 2-aminobenzenethiol and 5-methoxysalicylaldehyde under acidic conditions to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous waste.

化学反応の分析

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. In studies using DMSO as an oxidant, benzothiazole derivatives form cyclic products via intramolecular cyclization. For example:

-

Oxidation with DMSO :

This reaction proceeds via sulfur extrusion and oxidation, confirmed by GC–MS analysis of intermediates .

Condensation Reactions

The compound participates in condensation reactions with aldehydes and ketones. For instance:

-

Reaction with Benzaldehyde :

Yields range from 85–95% under solvent-free conditions using Co₃O₄ nano-flakes as catalysts .

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Co₃O₄ nano-flakes | Neat | RT | 95 |

| ZnO-beta zeolite | EtOH | 60°C | 92 |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. A Brønsted acid-catalyzed method using trifluoromethanesulfonic acid (TFOH) achieves cyclization with β-diketones or nitriles:

-

Cyclization with β-Diketones :

Reactions proceed without solvents or oxidants, yielding 70–90% products .

Substitution Reactions

The methoxy group undergoes nucleophilic substitution under acidic or basic conditions:

Metal Chelation

The benzothiazole moiety binds transition metals (e.g., Zn²⁺, Cu²⁺), forming stable complexes. Studies show:

Photochemical Reactivity

Under UV light, the compound undergoes intramolecular hydrogen transfer, forming sulfur-centered radicals. For example:

Functionalization via Acylation

The phenolic hydroxyl group reacts with acyl chlorides:

Sulfonation and Sulfation

Controlled sulfonation at the benzothiazole sulfur atom enhances water solubility:

科学的研究の応用

Anticancer Applications

The benzothiazole scaffold is well-known for its anticancer properties. Research indicates that derivatives of benzothiazole, including 2-(2-Benzothiazolyl)-5-methoxyphenol, exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Benzothiazole derivatives often function by inhibiting metalloenzymes such as carbonic anhydrase, which is crucial for tumor growth and survival. Studies have shown that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

-

Case Studies :

- A study demonstrated that fluorinated benzothiazole derivatives exhibited remarkable anticancer activity against several cell lines, including MDA-MB-468 (breast cancer) and HCT-116 (colon cancer), with IC values in the low micromolar range .

- Another research highlighted that this compound derivatives showed potent inhibitory effects on leukemia cell lines with comparable efficacy to standard chemotherapeutics .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Benzothiazole derivatives are known to inhibit pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.

- Research Findings : In vitro studies have demonstrated that certain benzothiazole derivatives exhibit strong inhibitory action against lipoxygenase with IC values in the sub-micromolar range. This suggests their potential use in treating inflammatory diseases .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.

- Acetylcholinesterase Inhibition : Compounds containing a benzothiazole moiety have been shown to inhibit acetylcholinesterase activity effectively, which is crucial for maintaining acetylcholine levels in the brain. This property is particularly relevant for Alzheimer's disease treatment .

- Case Study : A synthesized series of benzothiazole derivatives showed promising results in inhibiting acetylcholinesterase with one compound achieving an IC value of 2.7 µM, indicating significant potential for therapeutic applications in cognitive decline disorders .

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated, revealing its potential to scavenge free radicals and protect against oxidative stress.

- Biological Assays : Various assays (DPPH, FRAP) have been employed to assess antioxidant activity, demonstrating that some derivatives exhibit strong radical-scavenging properties, which could be beneficial in preventing oxidative damage associated with chronic diseases .

Multifunctional Therapeutic Potential

Given the compound's diverse biological activities, there is a growing interest in developing multifunctional therapeutics that can target multiple pathways simultaneously.

作用機序

The mechanism of action of 2-(2-Benzothiazolyl)-5-methoxyphenol involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways Involved: The compound can inhibit specific enzymes, bind to receptors, and intercalate with DNA, leading to its biological effects

類似化合物との比較

Similar Compounds

2-Aminobenzothiazole: Known for its antimicrobial properties.

2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.

2-Phenylbenzothiazole: Investigated for its anticancer activities .

Uniqueness

2-(2-Benzothiazolyl)-5-methoxyphenol stands out due to its unique combination of a methoxy group and a phenol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

生物活性

2-(2-Benzothiazolyl)-5-methoxyphenol, also known by its CAS number 90481-46-2, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data.

- Molecular Formula: C13H11N1O2S

- Molecular Weight: 257.31 g/mol

- Structure: The compound features a benzothiazole moiety linked to a methoxyphenol group, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. A study highlighted that complexes formed with this compound and transition metals, such as copper, demonstrated potent antiproliferative effects against various cancer cell lines. Notably, the copper(II) complex of this compound was shown to induce apoptosis in cancer cells effectively .

Case Study:

In a comparative study of various benzothiazole derivatives, it was found that Di(this compound)copper(II) (2HA-Cu) exhibited the most potent anticancer effect among tested compounds. The mechanism of action involved the inhibition of cell proliferation and induction of cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. The compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <40 μg/mL |

| Bacillus subtilis | <47 μg/mL |

| Candida albicans | <207 μg/mL |

This data suggests that this compound could be a viable candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The benzothiazole scaffold has been associated with anti-inflammatory effects. Studies indicate that compounds containing this moiety can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases. The exact mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance:

- Anticancer Mechanism: The compound may inhibit key enzymes involved in DNA replication or protein synthesis, leading to reduced cell viability in cancer cells.

- Antimicrobial Mechanism: It disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-17-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)18-14/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUJPMLQKNTPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90481-46-2 | |

| Record name | 2-(2-Benzothiazolyl)-5-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090481462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。